1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a complex organic compound that features a quinoline derivative linked to a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the thioether linkage.
Cyclization: reactions to form the triazolo and pyrazine rings.
Hydrogenation: or steps to achieve the dihydroquinoline structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinoline or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.
Materials Science: As a building block for advanced materials with unique electronic or optical properties.
Chemical Biology: As a probe for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular pathways: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine or quinine.
Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives: Similar compounds with variations in the substituents on the aromatic rings.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H22N6OS |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
InChI Key |
JDHXSQFNNRAYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.